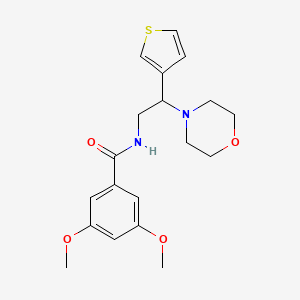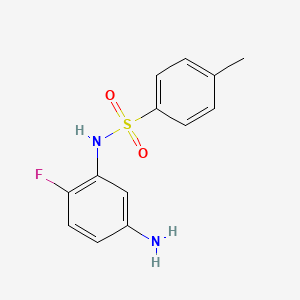![molecular formula C21H20N4O4S B2950733 N-(4-acetylphenyl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide CAS No. 313405-03-7](/img/structure/B2950733.png)
N-(4-acetylphenyl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide, commonly known as ACBS, is a chemical compound that has been extensively studied for its various applications in scientific research. ACBS is a sulfonamide compound that is synthesized through a multi-step process involving the reaction of 4-acetylphenyl isocyanate with bis(2-chloroethyl) sulfamide. The resulting compound has been found to possess several beneficial properties that make it a valuable tool in the field of scientific research.
Scientific Research Applications
ACBS has been extensively studied for its various applications in scientific research. One of the most significant applications of ACBS is in the field of cancer research. ACBS has been found to possess potent anti-cancer properties and has been shown to inhibit the growth of several types of cancer cells. ACBS has also been studied for its potential use in the treatment of other diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.
Mechanism of Action
The mechanism of action of ACBS is complex and not yet fully understood. However, it is believed that ACBS exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. ACBS has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
ACBS has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. ACBS has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, ACBS has been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
ACBS has several advantages as a tool for scientific research. It is a potent anti-cancer agent and has been shown to inhibit the growth of several types of cancer cells. ACBS is also relatively easy to synthesize and can be produced in large quantities. However, there are some limitations to the use of ACBS in lab experiments. ACBS is a highly reactive compound and must be handled with care. In addition, the mechanism of action of ACBS is not yet fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are several future directions for research involving ACBS. One area of research is the development of new synthetic methods for ACBS that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of ACBS and its effects on different types of cancer cells. Finally, there is a need for more studies to evaluate the safety and efficacy of ACBS in animal models and clinical trials.
Synthesis Methods
The synthesis of ACBS is a multi-step process that involves the reaction of 4-acetylphenyl isocyanate with bis(2-chloroethyl) sulfamide. The first step involves the preparation of 4-acetylphenyl isocyanate by reacting 4-acetylphenol with phosgene. The resulting product is then reacted with bis(2-chloroethyl) sulfamide to produce ACBS. The synthesis of ACBS is a complex process that requires careful handling and precise control of reaction conditions.
properties
IUPAC Name |
N-(4-acetylphenyl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-16(26)17-4-8-19(9-5-17)24-21(27)18-6-10-20(11-7-18)30(28,29)25(14-2-12-22)15-3-13-23/h4-11H,2-3,14-15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIRIYSGWIEJBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCC#N)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

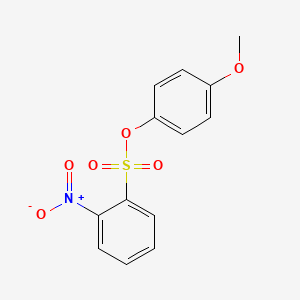


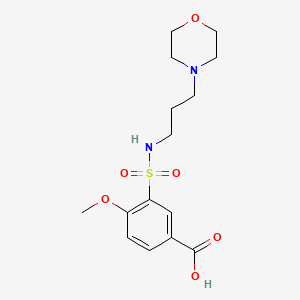
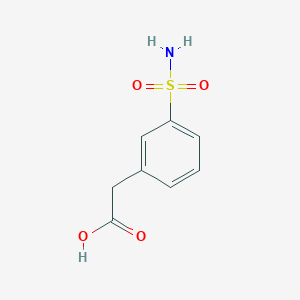
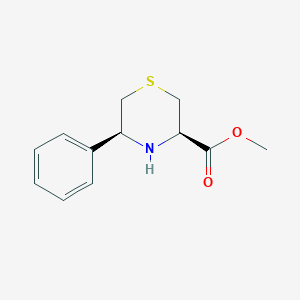

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide](/img/structure/B2950660.png)
![(Z)-2-Cyano-N-(1-phenylethyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2950661.png)
![5-Benzyl-2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2950662.png)
![1-[(5-Methyl-4-nitrothiophen-2-yl)sulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2950663.png)
